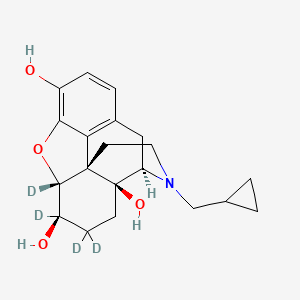
6beta-Naltrexol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6b-Naltrexol-d4, also known as 6b-hydroxynaltrexone-d4, is a deuterium-labeled form of 6b-Naltrexol. It is primarily used in nuclear magnetic resonance (NMR) imaging due to its unique properties. Unlike opioid inverse agonists such as naloxone and naltrexone, 6b-Naltrexol-d4 is an opioid neutral antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to naltrexone.
Reduction: Formation from naltrexone.
Substitution: Introduction of deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Deuterated reagents and solvents are employed.
Major Products:
Oxidation: Naltrexone.
Reduction: 6b-Naltrexol.
Substitution: 6b-Naltrexol-d4.
Aplicaciones Científicas De Investigación
6b-Naltrexol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in NMR spectroscopy.
Biology: Employed in studies involving opioid receptors to understand their function and interaction with various ligands.
Industry: Utilized in the development of new pharmaceuticals and in forensic toxicology.
Mecanismo De Acción
6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .
Comparación Con Compuestos Similares
6b-Naltrexol: The non-deuterated form, also a neutral antagonist at opioid receptors.
Naltrexone: An inverse agonist at opioid receptors, used in the treatment of opioid and alcohol dependence.
Naloxone: Another inverse agonist, commonly used to reverse opioid overdoses.
Uniqueness: 6b-Naltrexol-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise NMR imaging. This makes it particularly valuable in research settings where detailed structural and functional analyses are required .
Propiedades
Número CAS |
1279034-32-0 |
|---|---|
Fórmula molecular |
C20H25NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D |
Clave InChI |
JLVNEHKORQFVQJ-NCRVCFHNSA-N |
SMILES isomérico |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
SMILES canónico |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


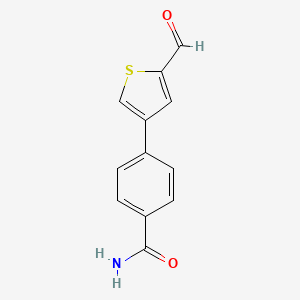
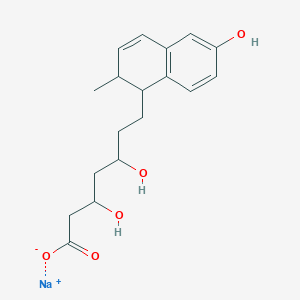
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
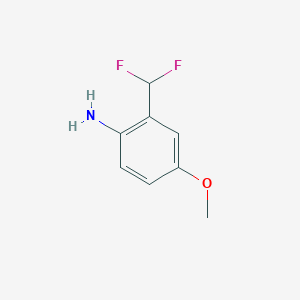



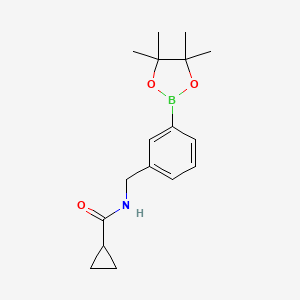
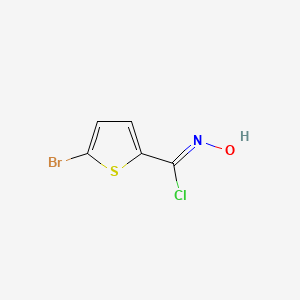
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)


